1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate
CAS No.: 103637-50-9
VCID: VC0011880
Molecular Formula: C32H26O8
Molecular Weight: 538.5 g/mol
* For research use only. Not for human or veterinary use.

Description | 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate is an organic compound with a structure characterized by benzoyl and hydroxyphenoxy groups attached to a propyl acrylate backbone. It has applications in materials science, where it is used in synthesizing advanced polymers and copolymers with specific mechanical and thermal properties. It is also investigated for potential use in drug delivery systems and as a building block for bioactive molecules in the pharmaceutical field. Additionally, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies in chemical research. In industry, it is used in producing specialty coatings, adhesives, and resins. The preparation of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate typically involves multi-step organic reactions. A common synthetic route includes the preparation of 4-benzoyl-3-hydroxyphenol through the reaction of 4-hydroxybenzophenone with appropriate reagents. This intermediate is then reacted with 1,3-dibromopropane to form 1,3-bis(4-benzoyl-3-hydroxyphenoxy)-2-propanol. The final step involves the acrylation of the bisphenol compound using acryloyl chloride in the presence of a base such as triethylamine to yield the target compound. Similar compounds include 1,3-Bis(4-hydroxyphenoxy)-2-propyl acrylate, which lacks the benzoyl groups, resulting in different chemical reactivity and properties, and 1,3-Bis(4-benzoylphenoxy)-2-propyl acrylate, which lacks the hydroxy groups, affecting its ability to participate in hydrogen bonding and other interactions. Another related compound is 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate, which contains a methacrylate group instead of an acrylate group, leading to different polymerization behavior. |
---|---|
CAS No. | 103637-50-9 |
Product Name | 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate |
Molecular Formula | C32H26O8 |
Molecular Weight | 538.5 g/mol |
IUPAC Name | 1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate |
Standard InChI | InChI=1S/C32H26O8/c1-2-30(35)40-25(19-38-23-13-15-26(28(33)17-23)31(36)21-9-5-3-6-10-21)20-39-24-14-16-27(29(34)18-24)32(37)22-11-7-4-8-12-22/h2-18,25,33-34H,1,19-20H2 |
Standard InChIKey | KQVIDCCKLYDABT-UHFFFAOYSA-N |
SMILES | C=CC(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O |
Canonical SMILES | C=CC(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O |
Synonyms | 1,3-BIS(4-BENZOYL-3-HYDROXYPHENOXY)-2-PROPYL ACRYLATE |
PubChem Compound | 13643270 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume